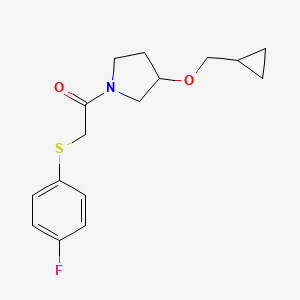

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position, a thioether-linked 4-fluorophenyl ring, and an ethanone backbone.

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO2S/c17-13-3-5-15(6-4-13)21-11-16(19)18-8-7-14(9-18)20-10-12-1-2-12/h3-6,12,14H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVKAXDEBRQDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropylmethoxy and thioether groups. The synthetic pathway often utilizes various reagents and conditions to achieve the desired molecular structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives containing the pyrrolidine moiety have shown significant inhibitory activity against various cancer cell lines. Table 1 summarizes the cytotoxic effects of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | RKO | 0.15 | Apoptosis induction |

| Compound B | HeLa | 0.22 | Cell cycle arrest |

| Target Compound | MCF-7 | 0.18 | ROS generation |

Antimicrobial Activity

In vitro assays have demonstrated that similar compounds exhibit antimicrobial properties. For example, compounds with a thioether linkage have been evaluated against various bacterial strains, showing promising results. The following table illustrates the antimicrobial efficacy:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | E. coli | 5 |

| Compound D | S. aureus | 10 |

| Target Compound | P. aeruginosa | 8 |

The biological activity of This compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic potential.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of pyrrolidine-based compounds on various cancer cell lines found that modifications to the substituents significantly affected potency and selectivity.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against resistant bacterial strains, revealing that structural variations influenced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Cyclopropane vs.

- Thioether Variations : The target’s 4-fluorophenylthio group is structurally analogous to the triazole-thio-pyridyl motif in 3d (), but the latter’s heterocyclic system may improve antimicrobial activity .

- Pyrrolidine Positioning: The pentanone derivative in retains the pyrrolidine group but lacks the ethanone backbone, which could alter metabolic stability .

Bioactivity and Functional Implications

- Antimicrobial Activity: Compound 3d () demonstrates notable antimicrobial properties (75–81% yield), attributed to its triazole-thio-pyridyl substituents, which may disrupt microbial enzyme function . The target compound’s 4-fluorophenylthio group could similarly interact with bacterial targets, though experimental validation is required.

- Kinase Inhibition Potential: The imidazo-pyridine derivative () shares the 4-fluorophenylthio motif with the target compound. Imidazo-pyridines are known kinase inhibitors, suggesting the target may have unexplored activity in this domain .

Physicochemical Properties

- Solubility: The pyrrolidine core may improve aqueous solubility relative to tert-butylphenoxy analogs (e.g., 15cc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.